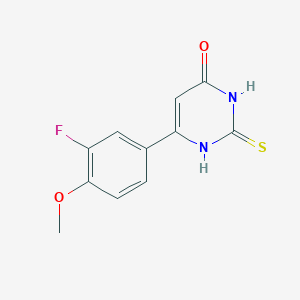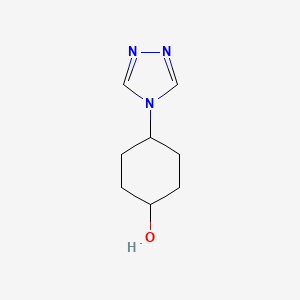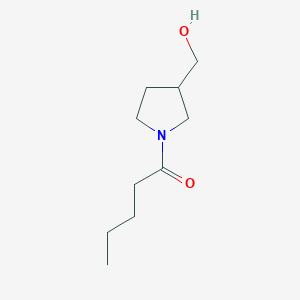
4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one
Descripción general
Descripción
4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one (4-FMPO) is an organic compound with a molecular formula of C10H13FO. This compound has been studied extensively in the scientific community due to its wide range of applications and potential uses. 4-FMPO is a versatile compound with a variety of synthesis methods and applications in the scientific field.
Aplicaciones Científicas De Investigación
Synthon Applications in Medicinal Chemistry
4-Fluoropyrrolidine derivatives, closely related to 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one, are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, a category of these derivatives, are synthesized through a double fluorination process and converted into various useful intermediates. These synthons significantly reduce the number of steps needed in synthesizing 4-fluoropyrrolidine derivatives for medicinal applications (Singh & Umemoto, 2011).
Conformationally Restricted Benzamide Analogues
2-Phenylpyrroles, structurally similar to 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one, have been synthesized as conformationally restricted analogues of benzamides and butyrophenones, which are significant in the development of antipsychotic drugs. These compounds maintain dopamine antagonistic activity and show potential as sodium-independent dopamine D-2 antagonists, useful as potential antipsychotics with low risk of inducing acute extrapyramidal side effects (van Wijngaarden et al., 1987).
Structural Studies in Crystallography
The study of compounds like (E)-3-(4-Fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one, which have similarities in structure to 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one, contributes to understanding molecular configurations and interactions in crystallography. This knowledge is essential for developing new pharmaceuticals and materials (Butcher et al., 2007).
Research Chemical Characterizations
Similar compounds like 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine have been synthesized and characterized, indicating the importance of detailed analytical characterizations in the development of new psychoactive substances. Such studies are crucial for understanding the properties and potential applications of new compounds (Dybek et al., 2019).
Met Kinase Inhibitor Development
The development of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound structurally related to 4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one, demonstrates its potential in the design of selective and orally efficacious inhibitors of the Met kinase superfamily, which is significant in cancer treatment (Schroeder et al., 2009).
Mecanismo De Acción
- Specifically, Ataluren enables ribosomal readthrough of these defective mRNA sequences, allowing translation to continue beyond the premature stop codon .
- This readthrough mechanism restores the production of full-length, functional proteins in cells affected by nonsense mutations .
Target of Action
Mode of Action
Pharmacokinetics
- Ataluren is orally administered and absorbed in the gastrointestinal tract. It distributes throughout the body, reaching target tissues. Ataluren undergoes hepatic metabolism. Elimination occurs primarily through urine and feces. Ataluren’s pharmacokinetic properties influence its bioavailability, affecting how much of the drug reaches the target tissues .
Propiedades
IUPAC Name |
4-(2-fluorophenyl)-4-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-11(6-10(14)13-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEVAJJTGRGFDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-4-methylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1467047.png)









![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1467064.png)
![3-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B1467068.png)